molecular formula C14H19NO B3988848 N-(1-phenylethyl)cyclopentanecarboxamide

N-(1-phenylethyl)cyclopentanecarboxamide

Cat. No. B3988848
M. Wt: 217.31 g/mol
InChI Key: KBHMMZUSFZDWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)cyclopentanecarboxamide, commonly known as PCE, is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1970s and has since been used in scientific research for its unique properties. PCE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H21NO.

Scientific Research Applications

Photophysical Properties in Lanthanide Complexes

Research conducted by Hua et al. (2012) explored the structural and photophysical properties of visible- and near-IR-emitting tris lanthanide(III) complexes formed with the enantiomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide. These complexes showed potential for luminescence sensitization, particularly in the visible and near-IR regions, which could be significant in photophysical applications (Hua et al., 2012).

Circularly Polarized Luminescence Standards

Bonsall et al. (2007) investigated optical isomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide coordinated to europium(III) ions, finding their potential as reliable circularly polarized luminescence (CPL) calibration standards. This could have implications for accurate routine CPL calibration tests at low costs (Bonsall et al., 2007).

Bioactivity in Cyclopent-1-enecarboxamide Derivatives

Zhao et al. (2014) synthesized and characterized N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, a compound related to N-(1-phenylethyl)cyclopentanecarboxamide. They examined its crystal structure and bioactivity, particularly its toxicity to A549 tumor cells, suggesting potential applications in cancer research (Zhao et al., 2014).

Synthesis and Cleavage Studies

Paik and Lee (2006) focused on the cleavage of the N-(1-phenylethyl) unit of carboxamides, a relevant reaction for this compound. They found that using methanesulfonic acid in refluxing toluene was a simple and efficient method for this cleavage, leading to the desired amides in good yields. This study could be significant for chemical synthesis involving this compound (Paik & Lee, 2006).

Pyranoquinoline Synthesis

Zhang et al. (2007) developed an efficient synthesis method for pyrano[2,3-b]quinoline derivatives using 1-acetyl N-aryl cyclopentanecarboxamides. This study provides insights into novel synthetic routes and mechanisms, which could be applicable to derivatives of this compound (Zhang et al., 2007).

properties

IUPAC Name

N-(1-phenylethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(12-7-3-2-4-8-12)15-14(16)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMMZUSFZDWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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